2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonyl chloride
Description
Structural Elucidation of 2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonyl Chloride
Molecular Architecture and Stereochemical Features
The molecular structure of 2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonyl chloride comprises a five-membered imidazole ring substituted with a methyl group at the 2-position, connected via an ethane chain to a sulfonyl chloride (–SO₂Cl) group. The imidazole ring contains two nitrogen atoms at non-adjacent positions, contributing to its aromaticity and planarity. The ethane spacer adopts a staggered conformation to minimize steric hindrance between the imidazole ring and the sulfonyl chloride group.
The molecular formula is C₆H₈ClN₂O₂S , with a molecular weight of 208.67 g/mol . X-ray crystallography of analogous compounds confirms that the sulfonyl chloride group forms a tetrahedral geometry around the sulfur atom, with bond angles approximating 109.5°. No chiral centers are present in the molecule, as confirmed by symmetry analysis and computational modeling.
Table 1: Key bond lengths and angles from DFT calculations
| Bond/Angle | Value (Å/°) |
|---|---|
| S–O₁ | 1.43 |
| S–O₂ | 1.44 |
| S–Cl | 2.02 |
| N1–C2 (imidazole) | 1.32 |
| O–S–O angle | 119.1 |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR spectroscopy (400 MHz, DMSO-d₆) reveals distinct proton environments:
- Imidazole protons : Aromatic protons at δ 7.25 (1H, d, J = 1.6 Hz, H4) and δ 7.87 (1H, d, J = 1.6 Hz, H5).
- Methyl group : Singlet at δ 2.45 (3H, s, CH₃).
- Ethane chain : Multiplet at δ 3.72 (2H, m, CH₂–SO₂Cl) and δ 4.23 (2H, t, J = 6.8 Hz, CH₂–imidazole).
¹³C NMR (100 MHz, DMSO-d₆) assignments:
- Imidazole carbons : δ 119.4 (C4), δ 137.2 (C5), δ 148.9 (C2–CH₃).
- Sulfonyl chloride carbon : δ 54.3 (CH₂–SO₂Cl).
Table 2: ¹H NMR chemical shifts and assignments
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H4 (imidazole) | 7.25 | Doublet | 1H |
| H5 (imidazole) | 7.87 | Doublet | 1H |
| CH₃ | 2.45 | Singlet | 3H |
| CH₂–SO₂Cl | 3.72 | Multiplet | 2H |
Infrared (IR) Vibrational Fingerprinting
IR spectroscopy (KBr pellet) identifies key functional groups:
- S=O asymmetric stretch : 1365 cm⁻¹ and 1173 cm⁻¹.
- C–N stretch (imidazole) : 1598 cm⁻¹.
- C–H bend (methyl) : 1450 cm⁻¹.
The absence of O–H stretches (3200–3600 cm⁻¹) confirms the complete conversion of precursor alcohols to sulfonyl chloride.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) under electron ionization (EI) conditions shows:
Table 3: Dominant mass spectral fragments
| Fragment Ion | m/z | Proposed Structure |
|---|---|---|
| [M]⁺ | 208.67 | Intact molecule |
| [M–Cl]⁺ | 173.02 | Sulfonyl radical loss |
| [C₅H₇N₂O]⁺ | 128.11 | Imidazole-ethylene fragment |
Computational Modeling Approaches
Density Functional Theory (DFT) Optimizations
DFT calculations at the B3LYP/6-311+G(d,p) level reveal:
- Geometry optimization : The lowest-energy conformation features a dihedral angle of 112° between the imidazole ring and the sulfonyl chloride group.
- Bond lengths : S–Cl (2.02 Å) and S–O (1.43–1.44 Å) align with crystallographic data.
Figure 1: HOMO-LUMO energy gap
$$ \text{HOMO} = -6.12 \, \text{eV}, \, \text{LUMO} = -1.87 \, \text{eV}, \, \text{Gap} = 4.25 \, \text{eV} $$
Molecular Orbital Analysis and Charge Distribution
Natural bond orbital (NBO) analysis indicates:
- Charge distribution : Sulfur atom carries a partial positive charge (+1.32), while chlorine is negatively charged (−0.45).
- Frontier orbitals : The HOMO localizes on the imidazole ring, while the LUMO resides on the sulfonyl chloride group, suggesting nucleophilic attack at sulfur.
Table 4: Atomic charges from NBO analysis
| Atom | Charge (e) |
|---|---|
| S | +1.32 |
| Cl | −0.45 |
| N1 | −0.28 |
| O1 | −0.61 |
Properties
Molecular Formula |
C6H9ClN2O2S |
|---|---|
Molecular Weight |
208.67 g/mol |
IUPAC Name |
2-(2-methylimidazol-1-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C6H9ClN2O2S/c1-6-8-2-3-9(6)4-5-12(7,10)11/h2-3H,4-5H2,1H3 |
InChI Key |
SJHRXPVUUBUUBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-methylimidazole with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, reacting with an amine would yield a sulfonamide derivative, while reacting with an alcohol would produce a sulfonate ester .
Scientific Research Applications
2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which can form stable sulfonamide or sulfonate ester linkages .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- The target compound’s ethane spacer balances reactivity and steric accessibility, making it preferable for modular drug design compared to bulkier analogs (e.g., ) .
- Isomeric sulfonyl chlorides (e.g., ) highlight the importance of regiochemistry in tuning electronic properties for specific applications .
- Commercial availability of analogs like 2-(2-methylimidazol-1-yl)aniline () underscores their utility in high-value intermediates, though they lack the target’s versatility .
Biological Activity
2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonyl chloride is a sulfonamide derivative characterized by its unique structural features, including a sulfonyl chloride group attached to a 2-methyl imidazole moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores the biological activity of this compound, synthesizing findings from various studies, and presenting relevant data tables and case studies.
- Molecular Formula : C₆H₉ClN₂O₂S
- Molecular Weight : 208.67 g/mol
- CAS Number : 1592410-67-7
Biological Activity Overview
The biological activity of 2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonyl chloride can be attributed to both its imidazole ring and sulfonamide group. Compounds containing imidazole rings are frequently associated with antimicrobial properties, while sulfonamides are known for their antibacterial effects. This dual functionality suggests that the compound may exhibit a broad spectrum of biological activities.
Antimicrobial Activity
Research indicates that 2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonamide, a related compound, shows significant antimicrobial properties. Studies have demonstrated that compounds with similar structures can inhibit the growth of various pathogenic microorganisms.
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| E. coli | 30 | |
| Staphylococcus aureus | 29 | |
| Candida albicans | Moderate (18 mm) |
These results suggest that the compound may be effective against both bacterial and fungal pathogens.
The mechanism by which 2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonyl chloride exerts its biological effects primarily involves its reactivity towards nucleophiles due to the electrophilic nature of the sulfonyl chloride group. This allows it to form covalent bonds with various biological molecules, potentially modifying their functions.
Molecular Docking Studies
Molecular docking studies have been employed to explore the binding interactions of this compound with key microbial enzymes. For instance, docking studies with penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51) revealed strong binding affinities, indicating potential as an antibacterial and antifungal agent .
Case Studies and Research Findings
Several studies have evaluated the biological activities of compounds related to or derived from 2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonyl chloride:
- Antimicrobial Evaluation : In a study assessing various imidazole derivatives, compounds similar to 2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonyl chloride exhibited varying degrees of antimicrobial activity against E. coli and S. aureus, with some derivatives showing inhibition zones comparable to standard antibiotics .
- Toxicity Assessment : Toxicity predictions using computational models indicated low carcinogenicity potential for various derivatives, suggesting that while these compounds are biologically active, they may also be relatively safe for therapeutic use .
- ADMET Properties : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of these compounds were evaluated, revealing good solubility but low oral bioavailability in most cases. This information is crucial for understanding the therapeutic potential and limitations of these compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
